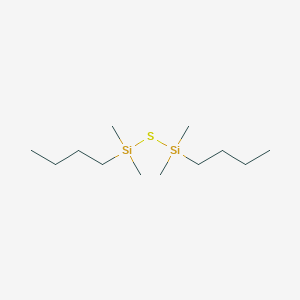
1,3-Dibutyl-1,1,3,3-tetramethyldisilathiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibutyl-1,1,3,3-tetramethyldisilathiane is an organosilicon compound with the molecular formula C12H30Si2S This compound is characterized by the presence of silicon and sulfur atoms within its structure, making it a member of the disilathiane family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dibutyl-1,1,3,3-tetramethyldisilathiane typically involves the reaction of organosilicon compounds with sulfur sources. One common method is the reaction of 1,1,3,3-tetramethyldisilathiane with butyl lithium, followed by the addition of butyl bromide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dibutyl-1,1,3,3-tetramethyldisilathiane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to the parent disilathiane.
Substitution: It can undergo nucleophilic substitution reactions, where the butyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Parent disilathiane.
Substitution: Various substituted disilathianes depending on the nucleophile used.
Scientific Research Applications
1,3-Dibutyl-1,1,3,3-tetramethyldisilathiane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential role in biological systems due to its unique silicon-sulfur bond.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials, including silicone-based products.
Mechanism of Action
The mechanism of action of 1,3-Dibutyl-1,1,3,3-tetramethyldisilathiane involves its interaction with various molecular targets. The silicon-sulfur bond is reactive and can participate in various chemical transformations. In biological systems, it may interact with enzymes and proteins, potentially disrupting their normal function. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
1,3-Dibutyl-1,1,3,3-tetramethyldisiloxane: Similar structure but contains an oxygen atom instead of sulfur.
1,3-Dibutyl-1,1,3,3-tetramethyldisilazane: Contains a nitrogen atom instead of sulfur.
Uniqueness: 1,3-Dibutyl-1,1,3,3-tetramethyldisilathiane is unique due to the presence of the silicon-sulfur bond, which imparts distinct chemical properties compared to its oxygen and nitrogen analogs. This uniqueness makes it valuable for specific applications where sulfur’s reactivity is advantageous.
Properties
CAS No. |
66132-78-3 |
|---|---|
Molecular Formula |
C12H30SSi2 |
Molecular Weight |
262.60 g/mol |
IUPAC Name |
butyl-[butyl(dimethyl)silyl]sulfanyl-dimethylsilane |
InChI |
InChI=1S/C12H30SSi2/c1-7-9-11-14(3,4)13-15(5,6)12-10-8-2/h7-12H2,1-6H3 |
InChI Key |
DBXBCZRHAGXWQW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Si](C)(C)S[Si](C)(C)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





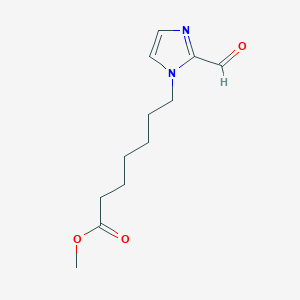
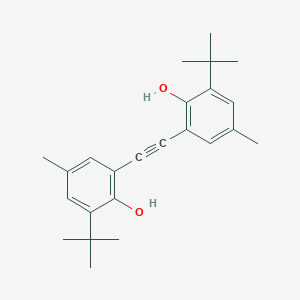
![N-[2-(Methylamino)ethyl]-N-phenylbenzamide](/img/structure/B14471699.png)
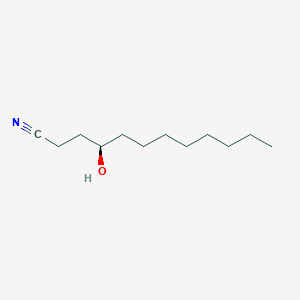
![[1,1'-Biphenyl]-2-yl 2,3-dimethylphenyl 2-methylphenyl phosphate](/img/structure/B14471712.png)
![N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine](/img/structure/B14471726.png)

![7,9-Dimethoxy-6-phenyl-[1,3]dioxolo[4,5-g]chromen-8-one](/img/structure/B14471734.png)
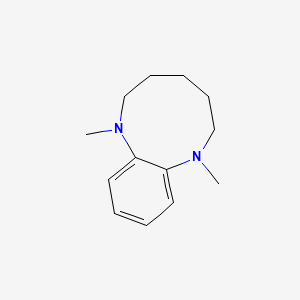
![Methyl 4-(2-bicyclo[2.2.1]heptanyl)-4-oxobutanoate](/img/structure/B14471740.png)

